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For researchers, scientists, and drug development professionals, the quest to overcome

multidrug resistance in cancer treatment is a paramount challenge. Ont-093 (also known as

OC144-093), a potent and orally active inhibitor of the P-glycoprotein (P-gp) pump, has

emerged as a promising agent in combination therapies to enhance the efficacy of conventional

chemotherapeutics. This guide provides a comparative analysis of preclinical and clinical data

on Ont-093 combination therapies, offering a statistical overview of its performance and

detailed experimental insights.

P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key player in multidrug

resistance, actively pumping a wide array of chemotherapeutic drugs out of cancer cells and

thereby reducing their intracellular concentration and effectiveness.[1] Ont-093 is designed to

inhibit this efflux mechanism, restoring the cytotoxic potential of co-administered anticancer

agents.[2] Preclinical studies have demonstrated Ont-093's ability to reverse multidrug

resistance to several chemotherapeutic agents, including doxorubicin, paclitaxel, and

vinblastine, in a variety of cancer cell lines.[2]

Quantitative Analysis of Ont-093 Combination
Therapy
The following tables summarize the key pharmacokinetic and efficacy data from preclinical and

clinical studies of Ont-093 in combination with various chemotherapeutic agents.
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Table 1: Preclinical Efficacy of Ont-093 Combination
Therapy

Combination Agent Cancer Model Key Findings Reference

Doxorubicin
MDR P388 Leukemia

(in vivo)

>100% increase in the

lifespan of

doxorubicin-treated

mice.

[2]

Paclitaxel

MDR Human Breast

Carcinoma Xenograft

(in vivo)

Significant

enhancement of in

vivo antitumor activity.

[2]

Paclitaxel

MDR Human Colon

Carcinoma Xenograft

(in vivo)

Significant

enhancement of in

vivo antitumor activity.

Doxorubicin,

Paclitaxel, Vinblastine

Human Lymphoma,

Breast, Ovarian,

Uterine, and

Colorectal Carcinoma

Cell Lines (in vitro)

Reversed multidrug

resistance with an

average EC50 of

0.032 µM.

Table 2: Clinical Pharmacokinetics of Ont-093 in
Combination with Paclitaxel
A Phase I study involving 18 patients with advanced cancer.
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Dose Level Ont-093 Dose
Paclitaxel
Dose (mg/m²)

Change in
Paclitaxel AUC
(Cycle 2 vs.
Cycle 1)

Key Toxicities

1-3 300-500 mg 150-175
No significant

change

Neutropenia,

arthralgia,

myalgia,

peripheral

neuropathy

4 500 mg 175
45-65% increase

in 4 of 6 patients

Higher-grade

neutropenia, 1

case of febrile

neutropenia

Table 3: Clinical Pharmacokinetics of Oral Docetaxel in
Combination with Ont-093
A proof-of-concept study in 12 patients with advanced solid tumors.

Treatment
Arm

Docetaxel
Formulation

Ont-093
Dose

Mean Cmax
(ng/mL)

Mean
AUC0-∞
(ng·h/mL)

Apparent
Relative
Oral
Bioavailabil
ity

Combination 100 mg oral 500 mg oral 415 ± 255 844 ± 753 26% ± 8%

Monotherapy 100 mg i.v. N/A 2124 ± 1054 2571 ± 1598 N/A

Experimental Protocols
In Vivo Xenograft Studies (Summarized from)

Animal Models: Immunocompromised mice were engrafted with multidrug-resistant (MDR)

human breast and colon carcinoma cells. For the leukemia model, mice were engrafted with

MDR P388 leukemia cells.
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Treatment Regimen: Animals were treated with the respective chemotherapeutic agent (e.g.,

paclitaxel, doxorubicin) with or without co-administration of Ont-093.

Efficacy Assessment: Antitumor activity was assessed by measuring tumor volume over time.

For the leukemia model, efficacy was determined by the increase in lifespan of the treated

mice compared to control groups.

Phase I Clinical Trial of Ont-093 with Paclitaxel
(Summarized from)

Study Design: A dose-escalation Phase I pharmacokinetic trial.

Patient Population: 18 patients with advanced cancer.

Treatment Cycles: Patients received paclitaxel alone in the first cycle. In subsequent cycles,

Ont-093 was administered before and after the intravenous paclitaxel infusion. Doses of

Ont-093 ranged from 300 to 500 mg, and paclitaxel doses were between 150 and 175

mg/m², administered every 21 days.

Pharmacokinetic Analysis: Plasma samples were collected at various time points to

determine the pharmacokinetic parameters of both paclitaxel and Ont-093.

Safety Assessment: Toxicities were monitored and graded according to standard criteria.

Proof-of-Concept Study of Oral Docetaxel with Ont-093
(Summarized from)

Study Design: A randomized, two-period crossover study.

Patient Population: 12 patients with advanced solid tumors.

Treatment Arms: Patients were randomized to receive either a single course of 100 mg oral

docetaxel combined with 500 mg oral Ont-093, followed by a 100 mg intravenous dose of

docetaxel alone two weeks later, or the reverse sequence.

Pharmacokinetic Analysis: Blood samples were collected to determine the plasma

concentrations of docetaxel and calculate pharmacokinetic parameters, including Cmax and
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AUC. Oral bioavailability was calculated by comparing the AUC of oral docetaxel with that of

intravenous docetaxel.

Safety Assessment: Adverse events were monitored throughout the study.

Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams

illustrate the P-glycoprotein-mediated multidrug resistance pathway and the workflow of the

clinical trials.
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Mechanism of P-gp mediated drug efflux and its inhibition by Ont-093.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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